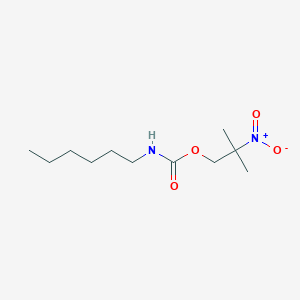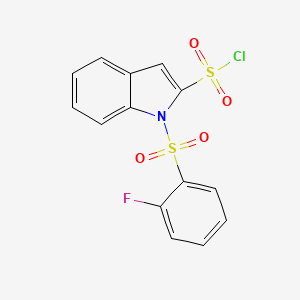
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both fluorobenzene and indole sulfonyl chloride groups, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride can be synthesized through a multi-step process involving the reaction of 2-fluorobenzenesulfonyl chloride with indole derivatives. The reaction typically requires the use of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often involve maintaining a low temperature to control the reactivity of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and various substituted indole derivatives .
Applications De Recherche Scientifique
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and fluorobenzene groups into target molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzenesulfonyl chloride: A simpler compound with similar reactivity but lacking the indole group.
Indole-2-sulfonyl chloride: Similar structure but without the fluorobenzene group.
Benzene-1-sulfonyl chloride: Lacks both the fluorine and indole groups, making it less versatile.
Uniqueness
1-(2-Fluorobenzene-1-sulfonyl)-1H-indole-2-sulfonyl chloride is unique due to the presence of both fluorobenzene and indole sulfonyl chloride groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
530116-15-5 |
|---|---|
Formule moléculaire |
C14H9ClFNO4S2 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)sulfonylindole-2-sulfonyl chloride |
InChI |
InChI=1S/C14H9ClFNO4S2/c15-22(18,19)14-9-10-5-1-3-7-12(10)17(14)23(20,21)13-8-4-2-6-11(13)16/h1-9H |
Clé InChI |
IZKBXCLKBXWHMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


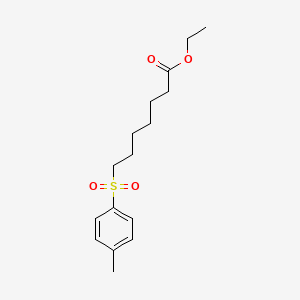
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)
![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)

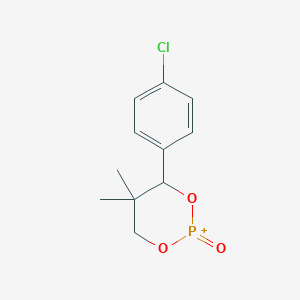
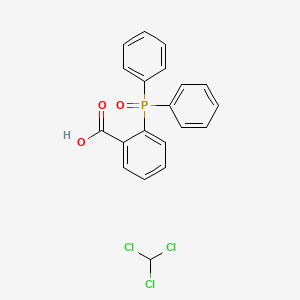
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
